molecular formula C13H8FN3O2 B2656126 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1272120-70-3

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2656126
CAS No.: 1272120-70-3
M. Wt: 257.224
InChI Key: ZIURGGVQRXCRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the fluorophenyl group with a triazolopyridine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antibacterial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including agrochemicals, dyes, and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of a wide range of products.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: A closely related compound without the fluorophenyl group.

  • 3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure with a chlorophenyl group instead of fluorophenyl.

  • 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Another analog with a methoxy group in place of the fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Biological Activity

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological evaluations, including anti-inflammatory and anticancer properties.

Chemical Structure

The compound features a triazolo-pyridine scaffold with a fluorinated phenyl group. Its molecular structure is pivotal for its interaction with biological targets. The general formula can be represented as follows:

C12H8FN5O2\text{C}_{12}\text{H}_{8}\text{FN}_{5}\text{O}_2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity. A common approach includes the cyclization of appropriate hydrazones or hydrazides with carboxylic acids under acidic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. For instance:

  • In vitro studies demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
  • Case Study : A derivative showed an IC50 value of 12 µM against A375 melanoma cells, indicating promising anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been investigated:

  • Inhibition of COX-2 : Compounds derived from this scaffold have been shown to inhibit COX-2 activity effectively. For example, one study reported an IC50 of 0.04 µmol for a related compound compared to standard drugs like celecoxib .
  • Mechanism : The anti-inflammatory activity is attributed to the modulation of pro-inflammatory cytokines and inhibition of nitric oxide production in macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

  • Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and bioavailability.
  • Substituent Variations : Modifications at the 6-position of the triazole ring have been shown to significantly affect potency and selectivity against different biological targets .

Data Summary

Biological Activity IC50 Values (µM) Target Cells/Enzymes
Anticancer Activity12A375 melanoma cells
COX-2 Inhibition0.04COX-2 enzyme
Acetylcholinesterase Inhibition3.07 - 87.26AChE

Properties

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-15-11-6-5-8(13(18)19)7-17(11)12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIURGGVQRXCRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.